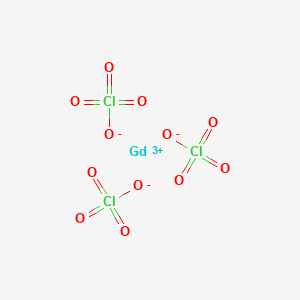
双(二氢正磷酸)钡
描述
Synthesis Analysis
The synthesis of Barium bis(dihydrogenorthophosphate) and related compounds often involves the reaction of barium sources with phosphate ions under controlled conditions. For instance, Barium bis(hydrogenphosphoramidate) monohydrate can be synthesized by mixing potassium hydrogenphosphoramidate with barium chloride solutions at specific pH values, leading to compounds that are stable at room temperature and undergo various transformations upon heating (Sato & Watanabe, 1985).
Molecular Structure Analysis
The molecular structure of Barium bis(dihydrogenorthophosphate) and similar barium phosphate compounds is characterized by the coordination of barium ions with phosphate groups. Structures can vary significantly, with layered arrangements or complex coordination geometries involving polyhedra, octahedra, and tetrahedra configurations, as seen in compounds like Barium dicobalt(II) bis(phosphate) (Bircsak & Harrison, 1998).
Chemical Reactions and Properties
Barium phosphate compounds exhibit interesting chemical behavior, including thermal decomposition and phase transitions. For example, Barium bis(hydrogenphosphoramidate) undergoes decomposition by water to produce orthophosphate, which then condenses to form polyphosphates and finally barium metaphosphate above 500 °C (Sato & Watanabe, 1985).
Physical Properties Analysis
The physical properties of Barium bis(dihydrogenorthophosphate) are closely linked to its structure, with significant implications for its stability, solubility, and thermal behavior. The crystal structure, determined through X-ray crystallography, often reveals intricate arrangements that influence the compound's physical characteristics (Kuratieva et al., 2005).
Chemical Properties Analysis
Barium bis(dihydrogenorthophosphate) demonstrates a range of chemical properties, including reactivity with various chemical agents and behavior under different conditions. Its thermal decomposition, interaction with water, and phase transitions are of particular interest, providing insights into the compound's stability and potential applications (Sato & Watanabe, 1985).
科学研究应用
-
Biomedical Applications of Bismuth-Based Nanoparticles
- Application: Bismuth-based nanoparticles have been used for various purposes such as combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
- Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
- Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared absorbance, excellent light-to-heat conversion efficiency, and long circulation half-life .
-
Health Impacts of Barium Exposure
- Application: This study reviews the health impacts of barium exposure from natural and anthropogenic sources .
- Method: The study involves a systematic literature review from 1875 to 2014 .
- Results: The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse .
-
Biomedical Applications of Bismuth-Based Nanoparticles and Composites
- Application: Bismuth-based nanoparticles and composites have been used for various purposes such as drug delivery, cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
- Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
- Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
-
Bismuth-Based Nanoparticles and Composites in Biomedicine
- Application: Bismuth-based nanoparticles and composites have been used for various purposes such as drug delivery, cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
- Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
- Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
未来方向
属性
IUPAC Name |
barium(2+);dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPOLWHQYJSKCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872574 | |
| Record name | Barium bis(dihydrogenorthophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(dihydrogenorthophosphate) | |
CAS RN |
13466-20-1 | |
| Record name | Phosphoric acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium bis(dihydrogenorthophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium bis(dihydrogenorthophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















